![molecular formula C21H27N3O2 B5602449 4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)

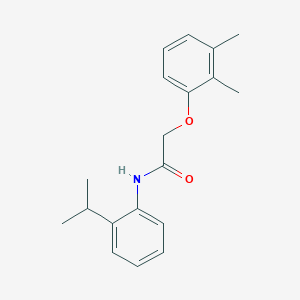

4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions aimed at achieving specific molecular architectures. For instance, Hussain et al. (2016) synthesized a series of benzamides as potential therapeutic agents for Alzheimer’s disease, demonstrating the intricate steps required to attain structural specificity and desired biological activity (Hussain et al., 2016). Ikemoto et al. (2005) described a practical method for synthesizing a CCR5 antagonist, showcasing the chemical synthesis process and optimization for potential therapeutic compounds (Ikemoto et al., 2005).

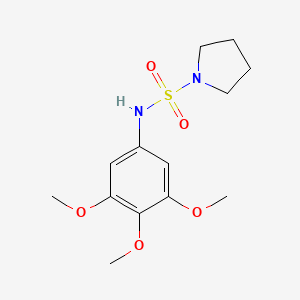

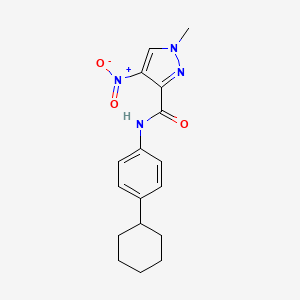

Molecular Structure Analysis

The molecular structure is crucial in determining the compound's interaction with biological targets. Demir et al. (2015) utilized X-ray diffraction and DFT calculations to analyze the molecular structure of a similar benzamide compound, highlighting the importance of geometric and electronic structural details in understanding chemical behavior and potential biological activity (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include interactions with enzymes or binding to specific receptors. For example, compounds synthesized by Hussain et al. (2016) exhibited enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer's disease therapy (Hussain et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in the drug development process. The detailed physical characterization helps in understanding the compound's stability, formulation potential, and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity, functional group analysis, and stability under various conditions, are essential for predicting the compound's behavior in biological systems and its interaction with other molecules. Studies like those conducted by Demir et al. (2015) provide valuable insights into these aspects through experimental and computational analysis (Demir et al., 2015).

Aplicaciones Científicas De Investigación

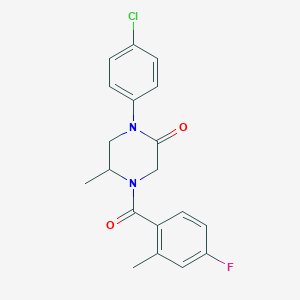

Antimicrobial Activities

Research has demonstrated the synthesis of novel compounds from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that possess good or moderate activities against test microorganisms (Bektaş et al., 2010).

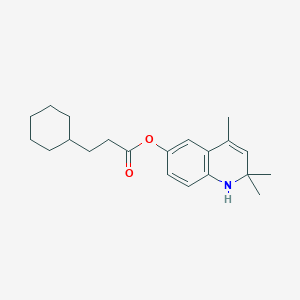

Anti-Inflammatory and Analgesic Agents

A study synthesized novel derivatives from visnaginone and khellinone, revealing that these compounds exhibit significant cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

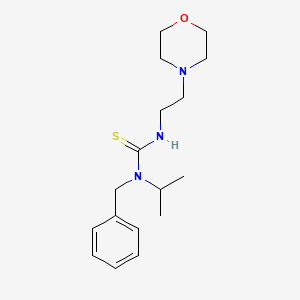

Dopamine D(3) Receptor Ligands

Alterations in the aromatic ring linked to the N-1 piperazine ring have led to the identification of derivatives with moderate D(3) affinity, highlighting the structural features crucial for D(3) receptor affinity and selectivity (Leopoldo et al., 2002).

Alzheimer's Disease Therapy

A series of benzamides have been synthesized as potential therapeutic agents for Alzheimer's disease, showing significant enzyme inhibition activity against butyrylcholinesterase, indicating their potential therapeutic effect as targets for this disease (Hussain et al., 2016).

Serotonin Receptors in Alzheimer's Disease

The use of a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease patients has revealed significant decreases in receptor densities, correlating with the worsening of clinical symptoms and providing insights into the pathology of Alzheimer's disease and potential therapeutic targets (Kepe et al., 2006).

Propiedades

IUPAC Name |

4-ethoxy-3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-4-26-20-10-5-17(15-16(20)2)21(25)22-18-6-8-19(9-7-18)24-13-11-23(3)12-14-24/h5-10,15H,4,11-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXIHKAREMHNFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)

![4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)

![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)

![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)

![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)